molecular formula C8H11N3 B3390790 5-(Azetidin-1-yl)pyridin-2-amine CAS No. 1240618-19-2

5-(Azetidin-1-yl)pyridin-2-amine

Cat. No.: B3390790
CAS No.: 1240618-19-2
M. Wt: 149.19 g/mol
InChI Key: BXTCQRDNIBGVRW-UHFFFAOYSA-N
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Description

5-(Azetidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol . It features a pyridin-2-amine scaffold substituted at the 5-position with a 1-azetidinyl group, making it a valuable nitrogen-rich heterocyclic building block in medicinal chemistry and drug discovery. The azetidine ring is a four-membered saturated heterocycle that is of significant interest in pharmaceutical research. Azetidine subunits are present in a variety of biologically active natural and synthetic products . For instance, this structural motif is found in well-known therapeutics like the antihypertensive drug azelnidipine and is also derived from marine-source alkaloids that have demonstrated cytotoxic and antibacterial properties . As a small, rigid, and polar scaffold, this compound is primarily used in research as a key intermediate for the synthesis of more complex molecules. Its structure allows it to act as a conformational constraint or to improve the physicochemical properties of lead compounds. Researchers utilize this building block in various synthetic transformations, including Suzuki-Miyaura cross-coupling reactions to create novel heterocyclic hybrids . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(azetidin-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-3-2-7(6-10-8)11-4-1-5-11/h2-3,6H,1,4-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTCQRDNIBGVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240618-19-2
Record name 5-(azetidin-1-yl)pyridin-2-amine
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Iii. Chemical Reactivity and Transformation Studies of 5 Azetidin 1 Yl Pyridin 2 Amine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 5-(Azetidin-1-yl)pyridin-2-amine is rendered electron-rich by the presence of two nitrogen-containing substituents: the strongly activating amino group at the 2-position and the azetidinyl group at the 5-position. This electronic profile governs its susceptibility to various chemical transformations.

The pyridine nucleus, while generally less reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the ring nitrogen, is significantly activated in this compound. youtube.com The amino group at the C-2 position is a powerful activating group and directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. However, since the C-5 position is already substituted, the primary influence of the amino group is to direct electrophiles to the C-3 position. The azetidin-1-yl group at the C-5 position is also an activating, ortho- and para-directing group. Its influence would direct incoming electrophiles to the C-4 and C-6 positions.

The interplay of these directing effects suggests that electrophilic substitution on this compound will likely occur at the C-3, C-4, and C-6 positions. The precise regioselectivity will depend on the nature of the electrophile and the reaction conditions, with steric hindrance also playing a role.

PositionActivating/Deactivating GroupDirecting EffectPredicted Susceptibility to Electrophilic Attack
C-2-NH₂ (Amino)Strong ActivatorOrtho, Para Director
C-3--Activated by C-2 amino and C-5 azetidinyl groups
C-4--Activated by C-5 azetidinyl group
C-5-N(CH₂)₃ (Azetidinyl)ActivatorOrtho, Para Director
C-6--Activated by C-5 azetidinyl group

Table 1. Predicted Electrophilic Aromatic Substitution Patterns.

The lone pair of electrons on the pyridine ring nitrogen atom makes it susceptible to attack by electrophiles, leading to the formation of N-pyridinium salts. In the case of this compound, protonation by strong acids will readily occur at the pyridine nitrogen. Alkylation, using alkyl halides, would also be expected to yield the corresponding N-alkylpyridinium salt. The formation of such a salt would significantly alter the electronic properties of the pyridine ring, making it more electron-deficient and thus more susceptible to nucleophilic attack, while being deactivated towards electrophilic substitution. Hard nucleophiles, such as organometallic reagents, have been shown to add to the 2-position of the pyridine ring. youtube.com

The primary amino group at the C-2 position is a key site for functionalization. One of the most significant transformations is diazotization. rsc.orgwikipedia.org Treatment of 2-aminopyridines with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, can convert the amino group into a diazonium salt (-N₂⁺). rsc.orglibretexts.orgorganic-chemistry.org These pyridyl diazonium salts, while often unstable, are versatile intermediates that can be substituted by a variety of nucleophiles in reactions such as the Sandmeyer reaction to introduce halides, or hydrolyzed to the corresponding pyridone. rsc.orgyoutube.comresearchgate.net

Other transformations of the amino group include acylation to form amides and alkylation. Furthermore, the pyridine ring itself can participate in transition metal-catalyzed cross-coupling reactions, which are often directed by the amino group. rsc.org

Reaction TypeReagentsProduct Type
DiazotizationNaNO₂, H⁺Pyridyl diazonium salt
AcylationAcyl chloride, baseN-acyl-2-aminopyridine
AlkylationAlkyl halide, baseN-alkyl-2-aminopyridine
Cross-CouplingMetal catalyst, coupling partnerSubstituted pyridine

Table 2. Potential Functional Group Transformations of the Pyridine Moiety.

Reactivity of the Azetidine (B1206935) Ring

The four-membered azetidine ring is characterized by significant ring strain, which is a driving force for its reactivity, particularly in ring-opening reactions. researchgate.net The N-pyridinyl substituent modifies this reactivity through its electronic effects.

The azetidine ring in this compound is susceptible to nucleophilic ring-opening reactions, which are often facilitated by the relief of ring strain. researchgate.net The regioselectivity of the ring-opening is dependent on the reaction conditions.

Under acidic conditions, protonation of the azetidine nitrogen is possible, although less likely than protonation of the more basic pyridine nitrogen. Current time information in Bangalore, IN. If the azetidine nitrogen is protonated, it becomes a better leaving group, and the ring-opening proceeds via a mechanism with significant Sₙ1 character. libretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.org In such cases, the nucleophile will preferentially attack the more substituted carbon atom that can better stabilize a partial positive charge. For an N-aryl azetidine, cleavage of the C-N bond can be influenced by the electronics of the aryl group. rsc.org Studies on N-aryl azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition. rsc.orgCurrent time information in Bangalore, IN.

Under neutral or basic conditions, the ring-opening follows an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the azetidine ring.

ConditionsMechanismSite of Nucleophilic AttackProduct Type
AcidicSₙ1-likeMore substituted carbonRing-opened amino alcohol/ether/halide
Basic/NeutralSₙ2Less substituted carbonRing-opened amino alcohol/ether/halide

Table 3. Predicted Azetidine Ring-Opening Reactions.

Functionalization of the azetidine ring itself, at the carbon atoms, can also be achieved. The directing effect of substituents on the nitrogen atom is crucial in determining the site of functionalization. For N-aryl azetidines, regioselective lithiation can be achieved. rsc.orgresearchgate.net Depending on the nature of the N-substituent, lithiation can occur either at the ortho-position of the aryl ring or at the α-benzylic position of the azetidine ring. rsc.orgresearchgate.net In the context of this compound, deprotonation could potentially occur at the C-2 or C-3 positions of the azetidine ring, leading to intermediates that can be trapped with various electrophiles.

General methods for the synthesis of substituted azetidines often provide routes to functionalized derivatives that could be analogous to transformations on the title compound. nih.govacs.orgbeilstein-journals.org

PositionReaction TypeReagentsProduct Type
C-2/C-4Lithiation/Electrophilic TrapOrganolithium, ElectrophileC-substituted azetidine
C-3Various-C-substituted azetidine

Table 4. Potential Functionalization Reactions of the Azetidine Ring.

Reactivity of the Amine Functionality

The primary amine group at the 2-position of the pyridine ring is a key site for a variety of chemical modifications, including acylation, alkylation, arylation, and cyclization reactions.

The nucleophilic character of the primary amino group in this compound allows it to readily participate in reactions with electrophilic partners.

Acylation: The primary amine can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. These reactions lead to the formation of the corresponding amides. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) would yield N-(5-(azetidin-1-yl)pyridin-2-yl)acetamide. The reactivity can be influenced by the steric hindrance around the amine and the electronic properties of the acylating agent.

Alkylation: Alkylation of the primary amine can be achieved with alkyl halides or other alkylating agents. However, controlling the degree of alkylation can be challenging, with the potential for the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The use of reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method to introduce alkyl groups.

Arylation: The primary amine can undergo N-arylation through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This reaction typically involves the use of a palladium or copper catalyst to couple the amine with an aryl halide or triflate, providing access to N-aryl-5-(azetidin-1-yl)pyridin-2-amines. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.net Palladium-catalyzed N-arylation has been shown to be a viable method for coupling aryl bromides with azetidine itself, suggesting its applicability to derivatives like this compound. researchgate.net

Table 1: Representative Acylation, Alkylation, and Arylation Reactions of Aminopyridines

Reaction TypeReagent/CatalystProduct TypeGeneral Reaction Scheme
Acylation Acid Chloride (R-COCl)Amide
Alkylation Alkyl Halide (R-X)Secondary/Tertiary Amine
Arylation Aryl Halide (Ar-X), Pd catalystN-Aryl Amine

This table presents generalized reaction schemes for the amine functionality present in this compound based on the known reactivity of aminopyridines.

Condensation and Cyclization Reactions

The primary amine of this compound is a versatile handle for the construction of fused heterocyclic systems through condensation and cyclization reactions.

Condensation Reactions: The amine can condense with various carbonyl compounds. For example, reaction with aldehydes or ketones can form Schiff bases (imines), which can be further reduced or used as intermediates in other transformations. rsc.org Condensation with 1,3-dicarbonyl compounds can lead to the formation of various heterocyclic structures.

Cyclization Reactions: The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a pyridine nitrogen, allows for its use in the synthesis of fused ring systems like imidazo[1,2-a]pyridines. For instance, reaction with α-haloketones would proceed via initial N-alkylation of the pyridine nitrogen followed by intramolecular cyclization involving the primary amine. Similarly, cyclocondensation reactions with appropriately substituted reagents can lead to the formation of various fused heterocycles. beilstein-journals.org Base-mediated cyclization reactions of related structures have been shown to be effective in forming furanonaphthoquinones from 2-(5-hydroxy-1-pentynyl)benzonitriles. nih.gov

Table 2: Representative Condensation and Cyclization Reactions

Reaction TypeReagentProduct Type
Condensation Aldehyde (R-CHO)Imine
Cyclization α-HaloketoneImidazo[1,2-a]pyridine
Cyclocondensation Dicarbonyl CompoundFused Heterocycle

This table illustrates potential condensation and cyclization pathways for this compound based on established synthetic methodologies for related compounds.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

Acylation, Alkylation, and Arylation: The mechanisms for these reactions on the primary amine generally follow established pathways. Acylation typically proceeds through a nucleophilic addition-elimination mechanism. Alkylation via SN2 reaction involves the nucleophilic attack of the amine on the alkyl halide. The Buchwald-Hartwig N-arylation involves a catalytic cycle with steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Condensation and Cyclization: The formation of imines from the condensation of the primary amine with aldehydes or ketones proceeds through a nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates. The mechanism of cyclization reactions to form fused heterocycles like imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones involves initial quaternization of the pyridine nitrogen followed by an intramolecular nucleophilic attack of the exocyclic amine on the carbonyl carbon, and subsequent dehydration.

Kinetic Factors: The rates of the reactions involving the amine functionality are influenced by several factors. The nucleophilicity of the amine, the electrophilicity of the reaction partner, steric hindrance around the reactive sites, and the reaction temperature all play a significant role. For instance, in arylation reactions, the choice of ligand on the metal catalyst can significantly impact the rate of reductive elimination, which is often the rate-determining step.

Thermodynamic Factors: The stability of the products relative to the reactants determines the thermodynamic favorability of a reaction. In acylation and arylation reactions, the formation of the stable amide and N-aryl amine products, respectively, drives the reaction to completion. In cyclization reactions, the formation of stable, fused aromatic systems provides a strong thermodynamic driving force. However, in some cases, such as the alkylation of the primary amine, the relative basicities and nucleophilicities of the starting material and the mono- and di-alkylated products can lead to a mixture of products, indicating a complex thermodynamic landscape.

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of a substituted aminopyridine, the signals for the aromatic protons appear in a distinct region. For a related compound, 2-aminopyridine (B139424), the proton signals are well-documented. chemicalbook.com Similarly, the azetidine (B1206935) ring protons in a compound like 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride (B599025) show characteristic shifts. chemicalbook.com

For 5-(Azetidin-1-yl)pyridin-2-amine, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the azetidine ring. The protons on the pyridine ring would likely appear as multiplets due to spin-spin coupling with adjacent protons. The protons of the azetidine ring would also exhibit specific chemical shifts and coupling patterns, providing clear evidence for the presence of this four-membered heterocyclic ring. chemicalbook.com The integration of these signals would further confirm the number of protons in each specific environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine H-36.5 - 7.5Doublet
Pyridine H-47.0 - 8.0Doublet of doublets
Pyridine H-67.8 - 8.5Doublet
Azetidine CH₂ (adjacent to N)3.5 - 4.5Triplet
Azetidine CH₂ (β to N)2.0 - 3.0Quintet
NH₂4.0 - 6.0Broad singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon atoms of the pyridine ring would resonate at different frequencies compared to the sp³-hybridized carbons of the azetidine ring. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C-2155 - 165
Pyridine C-3105 - 115
Pyridine C-4135 - 145
Pyridine C-5140 - 150
Pyridine C-6145 - 155
Azetidine C (adjacent to N)50 - 60
Azetidine C (β to N)15 - 25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for establishing the connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring and within the azetidine ring, confirming their connectivity. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is crucial for assigning the ¹³C signals based on their attached protons. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) couplings between protons and carbons. sdsu.edu This is particularly useful for connecting the azetidine ring to the pyridine ring, for example, by observing a correlation between the azetidine protons and the C-5 carbon of the pyridine ring. researchgate.netyoutube.com

In cases where multiple isomers are possible, advanced NMR techniques can be employed for differentiation. For instance, restricted rotation around a C-N bond can lead to the existence of cis and trans isomers, which can often be distinguished by NMR due to their different chemical environments. mdpi.com While significant isomerism is not immediately expected for this compound, techniques like NOESY could confirm the preferred orientation of the azetidine ring relative to the pyridine ring. The use of chiral solvating agents in NMR can also help in differentiating enantiomers if the molecule is chiral. nih.gov The key features of an NMR spectrum used to distinguish isomers include the number of signals, chemical shifts, integration, and multiplicity. youtube.comyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₁₁N₃), the exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org Aromatic amines often show a prominent molecular ion peak and fragmentation patterns involving the loss of small neutral molecules like HCN. miamioh.edu In the case of this compound, fragmentation could involve the loss of the azetidine ring or cleavage within the ring, providing further confirmation of its presence.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₈H₁₂N₃⁺150.1026
[M+Na]⁺C₈H₁₁N₃Na⁺172.0845
[M+K]⁺C₈H₁₁N₃K⁺188.0585

Note: These values are calculated for the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. nist.govwhitman.edu In a typical MS/MS experiment, the protonated molecule of this compound, with a molecular weight of 149.20 g/mol , would be selectively isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the strained azetidine ring and the aminopyridine core. The most probable fragmentation pathways would include:

Alpha-cleavage adjacent to the azetidine nitrogen: This is a common fragmentation pathway for amines and would lead to the opening of the four-membered ring. miamioh.edulibretexts.org

Loss of the azetidine moiety: Cleavage of the C-N bond connecting the azetidine ring to the pyridine core would result in a fragment corresponding to the aminopyridine cation.

Fragmentation of the pyridine ring: Subsequent fragmentation of the aminopyridine core could involve the loss of small neutral molecules such as HCN.

A plausible fragmentation pathway for protonated this compound is outlined below:

Initial Protonation: The molecule is protonated, likely at the more basic pyridine nitrogen or the exocyclic amino group, to form the precursor ion [M+H]⁺ with an m/z of 150.

Azetidine Ring Opening: The strained azetidine ring can undergo cleavage, potentially losing ethene (C₂H₄, 28 Da) to form a fragment ion at m/z 122.

Loss of the Azetidine Ring: Cleavage of the bond between the pyridine ring and the azetidine nitrogen could lead to the formation of a 2,5-diaminopyridine (B189467) radical cation fragment at m/z 109.

Pyridine Ring Fragmentation: The aminopyridine core can further fragment. For instance, the fragment at m/z 109 could lose HCN (27 Da) to produce a fragment at m/z 82.

A summary of the expected major fragment ions in the MS/MS spectrum of this compound is presented in the following table.

Precursor Ion (m/z)Proposed Fragment IonFragment m/zNeutral Loss (Da)
150[M+H]⁺150-
150[M+H - C₂H₄]⁺12228
150[M+H - C₃H₅N]⁺9555
150[C₅H₆N₂]⁺•10941
109[C₄H₄N]⁺8227

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

By analogy with 2-aminopyridine and related compounds, the following characteristic IR absorption bands can be predicted for this compound:

N-H Stretching: The primary amino group (-NH₂) will show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹: an asymmetric and a symmetric stretch.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the azetidine ring will be observed in the 3000-2800 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amino group is anticipated to be in the range of 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond between the azetidine nitrogen and the pyridine ring, as well as the C-N bond of the amino group, will likely appear in the 1350-1250 cm⁻¹ region.

A table summarizing the predicted IR absorption bands for this compound is provided below.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric N-H StretchPrimary Amine (-NH₂)~3450
Symmetric N-H StretchPrimary Amine (-NH₂)~3350
Aromatic C-H StretchPyridine Ring3100-3000
Aliphatic C-H StretchAzetidine Ring3000-2850
C=C/C=N Ring StretchingPyridine Ring1620-1430
N-H Bending (Scissoring)Primary Amine (-NH₂)1640-1590
C-N Stretch (Aryl-Amine)Pyridine-NH₂1340-1260
C-N Stretch (Aryl-Azetidine)Pyridine-Azetidine1360-1280

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the aminopyridine chromophore.

The aminopyridine system gives rise to characteristic π → π* and n → π* electronic transitions. mdpi.comresearchgate.net The substitution of the azetidine group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-aminopyridine, due to the electron-donating nature of the tertiary amine extending the conjugation.

The expected electronic transitions for this compound are:

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. For the aminopyridine ring, these transitions are expected to appear in the range of 200-300 nm.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. They are generally of lower energy and intensity and are expected to appear as a shoulder or a weak band at longer wavelengths, potentially above 300 nm.

The predicted UV-Vis absorption data for this compound in a non-polar solvent are summarized in the table below.

Transition TypeChromophorePredicted λmax (nm)
π → πAminopyridine Ring~240-260
π → πAminopyridine Ring~290-310
n → π*Nitrogen lone pairs~320-350 (weak)

X-ray Crystallography for Solid-State Structure Determination

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction (SCXRD). The resulting electron density map would be used to solve the crystal structure, providing the absolute and relative configuration of the molecule. Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry of the pyridine and azetidine rings.

Conformation: The dihedral angle between the pyridine ring and the azetidine ring would be determined, revealing any twisting or planarity.

Planarity of the Rings: The degree of planarity of both the pyridine and azetidine rings would be established.

The crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice. The analysis of this packing is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. epa.govresearchgate.net The primary intermolecular interactions expected to be observed are:

Hydrogen Bonding: The primary amino group is a potent hydrogen bond donor, while the pyridine nitrogen and the amino nitrogen are hydrogen bond acceptors. It is highly probable that N-H···N hydrogen bonds will be a dominant feature in the crystal packing, potentially forming dimers or extended chains. nih.govresearchgate.net

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. This type of interaction contributes significantly to the stability of the crystal lattice.

C-H···π Interactions: Weak hydrogen bonds between C-H bonds of the azetidine or pyridine rings and the π-system of an adjacent pyridine ring may also be present.

A summary of the potential intermolecular interactions in the crystal structure of this compound is provided in the table below.

Interaction TypeDonorAcceptor
Hydrogen BondN-H (amino group)N (pyridine ring)
Hydrogen BondN-H (amino group)N (amino group)
π-π StackingPyridine RingPyridine Ring
C-H···π InteractionC-H (azetidine/pyridine)π-system (pyridine ring)

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. researchgate.netmdpi.comnih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of 5-(Azetidin-1-yl)pyridin-2-amine would be investigated by calculating the distribution of electrons within the molecule. This analysis reveals key information about chemical reactivity and bonding. The azetidinyl group at the C5 position and the amino group at the C2 position are expected to act as electron-donating groups, influencing the electron density of the pyridine (B92270) ring. ncert.nic.in This electron donation affects the molecule's electrostatic potential, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such studies on related aminopyridines have shown that substituent groups significantly modulate the electronic properties of the core ring structure. mdpi.comrsc.org

According to molecular orbital (MO) theory, the reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich aminopyridine ring system, while the LUMO distribution would indicate the most probable sites for nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Data for a Substituted Aminopyridine

ParameterDescriptionTypical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0
ΔE (LUMO-HOMO) HOMO-LUMO Energy Gap3.0 to 6.0
Note: This table is illustrative and based on general values for similar aromatic amines; it does not represent experimental or calculated data for this compound.

The aromaticity of the pyridine ring in this compound would be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, which is an indicator of aromatic character. The electron-donating substituents (amino and azetidinyl groups) would be expected to influence the degree of aromaticity of the pyridine core. Studies on other substituted pyridines show that such substituents can either enhance or slightly decrease the aromatic character depending on the nature and position of the group. nih.gov

Conformational Analysis and Dynamics

The four-membered azetidine (B1206935) ring introduces conformational flexibility into the molecule. ncert.nic.inmdpi.comacs.org Understanding the preferred shapes (conformations) and dynamic behavior of this compound is crucial for predicting its interactions with biological targets.

To identify the most stable three-dimensional structures of the compound, computational chemists perform energy minimization and conformational sampling. This process involves systematically exploring the potential energy surface of the molecule to find the lowest energy conformations (global and local minima). For this compound, this would involve rotating the single bonds and exploring the different puckering states of the azetidine ring to build a comprehensive map of its conformational possibilities and their relative energies.

Reaction Mechanism Modeling

The reactivity of this compound is largely governed by the interplay between the strained four-membered azetidine ring and the electron-rich aminopyridine system. Computational modeling is essential for mapping the potential energy surfaces of its reactions, allowing for a detailed understanding of reaction pathways and kinetics.

A cornerstone of reaction mechanism modeling is the calculation of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a given pathway. For reactions involving the azetidine ring, such as ring-opening or expansion, density functional theory (DFT) calculations are commonly used to locate and characterize these fleeting structures.

For instance, in analogous systems, computational studies have been used to determine the activation energies for the formation of azetidines versus other cyclic amines. frontiersin.orgfrontiersin.org By modeling the transition states of competing pathways, such as intramolecular aminolysis, researchers can explain and predict regioselectivity. frontiersin.orgfrontiersin.org For example, calculations might show that the transition state leading to the formation of the four-membered azetidine ring is energetically favored over a pathway leading to a five-membered ring under specific catalytic conditions. frontiersin.org Similarly, the mechanism of photocatalyzed reactions to form azetidines has been rationalized through computational modeling of the key radical intermediates and cyclization transition states. nih.govthescience.dev The ring-opening of the azetidine moiety, a reaction driven by the release of its inherent ring strain (approximately 26 kcal/mol), can also be modeled. researchgate.netrsc.org Theoretical calculations can map the reaction profile, identifying the energy barrier associated with the cleavage of a C-N bond, which is crucial for understanding its stability and potential for further functionalization. researchgate.net

Beyond elucidating pathways, computational models can predict the reactivity and selectivity of this compound. By comparing the calculated energy barriers of different potential reactions, chemists can forecast the most likely product. For example, in reactions involving electrophilic attack on the pyridine ring, calculations can determine whether the attack is more likely to occur at the carbon atoms ortho, meta, or para to the amino group by analyzing the charge distribution and frontier molecular orbitals (HOMO/LUMO).

Computational studies on related pyridine substrates have shown that thermodynamic and kinetic modeling of key steps, such as proton transfers, can explain variations in reaction yields based on the electronic properties of substituents. cam.ac.uk In catalytic reactions, such as enantioselective ring-opening, DFT models can reveal the network of non-covalent interactions between the substrate, catalyst, and reagents in the transition state, thereby explaining the origin of high enantioselectivity. acs.org These predictive capabilities are invaluable in synthetic chemistry, allowing for the pre-screening of reaction conditions and catalysts to maximize yield and selectivity, saving significant time and resources. thescience.dev

Structure-Property Relationship Studies (Methodological Focus)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methodologies designed to correlate the chemical structure of a series of compounds with a specific physical property or biological activity. youtube.com The focus is on building a predictive statistical model. For a molecule like this compound, a QSAR study would be a key step in optimizing it for a potential therapeutic application.

The methodological approach involves several key stages:

Data Set Assembly: A series of analogs of this compound would be synthesized or identified, and their biological activity (e.g., receptor binding affinity, enzyme inhibition IC₅₀) would be measured. nih.govmdpi.com

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). These descriptors quantify the structural features of the molecules.

Model Generation: A mathematical model is created that links the descriptors (the independent variables) to the measured activity (the dependent variable). Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. nih.govresearchgate.net A 3D-QSAR approach, like pharmacophore modeling, can also be used to define the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. nih.govresearchgate.net

Model Validation: The predictive power of the generated model is rigorously tested. This is often done by splitting the initial dataset into a "training set" to build the model and a "test set" to evaluate its performance on compounds it has not seen before. mdpi.com Statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and Root Mean Square Error (RMSE) are used to assess the model's quality. researchgate.net

For aminopyridine derivatives, QSAR studies have successfully identified which structural features are critical for activity, guiding the design of more potent and selective compounds. nih.gov Such a model for this compound could reveal, for example, that increasing the electron-donating ability of a substituent at a certain position enhances activity, providing a clear, actionable strategy for drug design.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies applied to analogous aminopyridine and aminopyridazine derivatives provide a clear framework for how such models would be developed and utilized.

QSAR models for related aminopyridine derivatives have been successfully developed to understand their inhibitory activities against various enzymes. For instance, a study on substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases utilized different feature selection methods to build robust QSAR models. nih.gov These models, often developed using techniques like partial component regression, help in identifying the key structural features that govern the biological activity. nih.gov The statistical significance of these models is typically validated through high correlation coefficients (r²) and cross-validated squared correlation coefficients (q²), ensuring their predictive power. nih.gov

Another example is the development of QSAR models for aminopyridazine derivatives acting as selective GABA-A receptor antagonists. dovepress.com Such studies involve the calculation of a wide range of molecular descriptors and the use of statistical methods to create a model that can predict the biological activity of new compounds in the series. dovepress.com These models can explain a significant percentage of the variance in the biological data, providing valuable insights for the design of more potent molecules. dovepress.com A review on aminopyridines also highlights the use of 3D-QSAR models to understand the binding of 2-aminopyridine compounds as JAK2 inhibitors, leading to the computational design of novel and more potent inhibitors. rsc.org

The general workflow for a QSAR study on this compound and its analogs would involve the following steps:

Data Set Selection: A series of analogs with varying substituents on the pyridine and/or azetidine rings would be synthesized and their biological activity (e.g., IC₅₀ values) would be determined.

Molecular Descriptor Calculation: A wide array of 2D and 3D descriptors would be calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build the QSAR model.

Model Validation: The model's statistical significance and predictive ability would be rigorously validated using internal and external validation techniques.

Molecular Descriptors and Their Application

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the cornerstone of QSAR and other computational chemistry models. For a molecule like this compound, a variety of descriptors can be calculated to capture its electronic, steric, hydrophobic, and topological features.

Below is an interactive table showcasing the types of molecular descriptors that would be applicable in a computational study of this compound and its analogs.

Descriptor ClassExamples of DescriptorsPotential Application for this compound
Constitutional (1D) Molecular Weight, Number of Atoms, Number of Rings, Number of Rotatable BondsBasic characterization of the molecule and its flexibility.
Topological (2D) Connectivity Indices (e.g., Kier & Hall), Kappa Shape Indices, Balaban IndexDescribing the atomic connectivity and branching of the molecule.
Geometrical (3D) Molecular Surface Area, Molecular Volume, Shadow Indices, Principal Moments of InertiaCapturing the three-dimensional shape and size of the molecule.
Physicochemical (2D/3D) LogP (lipophilicity), Polar Surface Area (PSA), Molar Refractivity, Dipole MomentPredicting solubility, permeability, and electronic distribution.
Quantum Chemical (3D) HOMO/LUMO energies, Atomic Charges, Electrostatic PotentialDescribing the electronic properties and reactivity of the molecule.
Pharmacophoric (3D) Hydrogen Bond Donors/Acceptors, Aromatic Rings, Hydrophobic Centers, Charged CentersIdentifying key interaction points for binding to a biological target.

These descriptors, once calculated for a library of this compound analogs, can be used to build predictive models for various properties, including biological activity, solubility, and metabolic stability.

Ligand-Based and Structure-Based Computational Design Principles

Both ligand-based and structure-based design are powerful strategies in drug discovery that can be applied to the optimization of this compound derivatives.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the information derived from a set of molecules known to be active. A key technique in ligand-based design is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target.

For instance, a ligand-based drug design approach was successfully used to discover a novel series of 4,6-disubstituted 2-aminopyrimidine (B69317) inhibitors of the Receptor for Advanced Glycation End products (RAGE). nih.gov By analyzing the common features of known active compounds, a pharmacophore model can be generated for the target of this compound. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore, or to guide the design of new analogs with improved activity.

Structure-Based Design: When the 3D structure of the biological target is available (e.g., from X-ray crystallography or NMR spectroscopy), structure-based drug design becomes a powerful tool. This approach involves docking the ligand into the active site of the target protein to predict its binding mode and affinity.

Molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and its target. For example, molecular modeling of halo-substituted 3-(2(S)-azetidinylmethoxy)pyridines helped to understand their high affinity for nicotinic acetylcholine (B1216132) receptors by showing a tight fit of low-energy conformers. nih.gov This information is invaluable for designing modifications to the ligand that can enhance these interactions and improve its potency and selectivity. Structure-based design can guide the optimization of the azetidine and pyridine moieties to better fit the binding pocket and engage with key residues.

Machine Learning Applications in Chemical Structure-Property Relationships

Machine learning (ML) has emerged as a transformative technology in medicinal chemistry, enabling the prediction of various chemical and biological properties with high accuracy. nih.gov ML models can learn complex, non-linear relationships between a molecule's structure and its properties from large datasets. nih.govchemrxiv.org

While specific machine learning models for this compound are not yet reported, the methodologies are well-established and could be readily applied. mit.edu These applications can be broadly categorized as follows:

Property Prediction: ML models, such as random forests, support vector machines, and deep neural networks, can be trained to predict a wide range of properties for this compound and its analogs. These properties include:

Biological Activity: Predicting the potency of compounds against a specific biological target.

ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles, which are crucial for drug development.

Physicochemical Properties: Predicting properties like solubility, lipophilicity, and melting point.

Generative Models: More advanced ML techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design novel molecules with desired properties. Starting from a seed structure like this compound, these models can generate new, synthetically accessible molecules that are predicted to have high activity and favorable ADMET properties.

The development of user-friendly software is also making these advanced predictive models more accessible to chemists without extensive programming expertise, which will undoubtedly accelerate the application of machine learning in the optimization of compounds like this compound. mit.edu

Below is an interactive table summarizing potential machine learning applications for this compound.

Machine Learning ApplicationDescriptionPotential Impact on this compound Research
QSAR Modeling Building predictive models for biological activity based on molecular descriptors.Accelerate the identification of more potent analogs.
ADMET Prediction Predicting the pharmacokinetic and toxicological properties of new analogs.Reduce late-stage attrition of drug candidates by identifying potential liabilities early.
Virtual Screening Screening large virtual libraries of compounds to identify potential hits with similar scaffolds.Expand the chemical space around the core structure to find novel active compounds.
De Novo Design Generating novel molecular structures with optimized properties.Propose entirely new and innovative analogs with improved therapeutic potential.

Vi. Derivatives and Analogues of 5 Azetidin 1 Yl Pyridin 2 Amine

Design Principles for Structural Modification

The design of new molecules based on the 5-(Azetidin-1-yl)pyridin-2-amine scaffold leverages several key strategies to create novel derivatives with potentially improved biological activity. These principles guide the rational modification of the lead compound to explore structure-activity relationships (SAR) and identify candidates with superior properties.

Isosteric Replacements

Isosteric replacement is a fundamental strategy in medicinal chemistry that involves substituting one atom or group of atoms in a molecule with another that has similar physical and chemical properties. nih.gov This approach is often used to modulate the potency, selectivity, and metabolic stability of a compound. In the context of this compound, isosteric replacements can be applied to various parts of the molecule. For instance, the nitrogen atom in the pyridine (B92270) ring could be repositioned, or the ring itself could be replaced with other five- or six-membered heterocycles like pyrimidine (B1678525) or pyrazine. nih.govnih.gov Such changes can alter the electronic distribution and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with its biological target. nih.gov Similarly, the azetidine (B1206935) ring could be replaced by other small, saturated heterocycles such as oxetane (B1205548) or cyclobutane (B1203170) to probe the importance of the nitrogen atom and the ring size for biological activity.

Scaffold Hopping Approaches

Scaffold hopping is a more ambitious design strategy that aims to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of the original molecule. This can lead to the discovery of compounds with significantly different chemical structures but similar biological activity, often with improved properties such as novelty for intellectual property purposes or better pharmacokinetic profiles. nih.gov For this compound, a scaffold hopping approach might involve replacing the aminopyridine core with a different bicyclic or heterocyclic system that can spatially orient the azetidine ring and the amino group in a similar fashion. nih.govacs.org Computational methods are often employed to identify potential new scaffolds that match the three-dimensional shape and electrostatic properties of the parent compound. acs.org This strategy has been successfully used to develop new classes of compounds with diverse biological activities. nih.govdundee.ac.uk

Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) is a powerful approach for creating large collections of structurally diverse small molecules. nih.govresearchgate.net Unlike target-oriented synthesis, which focuses on making a single compound, DOS aims to explore a broad range of chemical space to identify novel bioactive molecules. nih.govnih.gov Starting from a common intermediate derived from the this compound scaffold, a variety of reagents and reaction conditions can be applied to generate a library of derivatives with diverse substituents and stereochemistry. nih.govresearchgate.net This can involve, for example, functionalizing the pyridine ring or the azetidine moiety with a wide range of chemical groups. researchgate.net The resulting library of compounds can then be screened against various biological targets to identify new leads for drug discovery. researchgate.net

Synthesis of Novel Azetidinylpyridine Derivatives

The synthesis of novel derivatives of this compound is a key step in exploring its potential as a lead compound in drug discovery. Modifications can be systematically introduced at two primary locations: the azetidine moiety and the pyridine ring.

Modification of the Azetidine Moiety

The azetidine ring is a key structural feature that can be modified to fine-tune the properties of the molecule. chemrxiv.org Various synthetic methods have been developed to introduce substituents at different positions of the azetidine ring. bham.ac.ukorganic-chemistry.org For example, 2-substituted azetidines can be prepared through photochemical modifications of azetidine-2-carboxylic acids. chemrxiv.org This allows for the introduction of a wide range of alkyl and aryl groups at the 2-position. Furthermore, the nitrogen atom of the azetidine ring can be functionalized, for instance, through reactions with various electrophiles. orientjchem.org

Table 1: Examples of Synthetic Methods for Azetidine Modification

Starting MaterialReagent(s)ProductReference
Azetidine-2-carboxylic acid4-Vinylpyridine, Photocatalyst, LiOH·H₂O2-(2-(Pyridin-4-yl)ethyl)azetidine chemrxiv.org
(2S,3S)-3-Amino-2-methyl-1,3-diphenylpropan-1-olEt₃N, MsCl(2R,4S)-3-Methyl-2,4-diphenylazetidine orientjchem.org
1-(3-Aminopropyl)-4-(4-chlorophenyl)piperidin-4-olChloroacetyl chloride, Triethylamine (B128534)1-(3-{3-Chloro-1-[2-(2-chloroacetylamino)ethyl]-4-oxo-2-phenyl-azetidin-2-yl}propyl)-4-(4-chlorophenyl)-piperidin-4-yl ester orientjchem.org
N-Benzyl-3-chloro-2-hydroxypropylamineNaHCO₃, MeCNN-Benzyl-3-hydroxyazetidine orientjchem.org

Functionalization of the Pyridine Ring

The pyridine ring offers several positions for functionalization, allowing for the introduction of a variety of substituents to modulate the electronic and steric properties of the molecule. researchgate.net Standard methods for pyridine functionalization, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, can be employed. nih.gov For example, halogenation of the pyridine ring followed by a Suzuki or Buchwald-Hartwig coupling reaction can be used to introduce a wide range of aryl or heteroaryl groups. Additionally, the amino group at the 2-position can be acylated or alkylated to further explore the structure-activity relationship. researchgate.net

Table 2: Examples of Pyridine Ring Functionalization Reactions

Starting Pyridine DerivativeReagent(s)ProductReference
2-Aminopyridine (B139424)Aldehyde, Isocyanide, AlcoholOxabicyclic peptidomimetics researchgate.net
5-Amino-2-fluorobenzoatePyrrolidine-1-carbonyl chlorideDerivative with modified substituent dundee.ac.uk
PyridineN-oxidation, photochemical deconstruction with amine, alkyne/alkeneBenzonitrile derivative researchgate.net
(E)-2-(1,3-Diarylallylidene)malononitrilesThiophenol, Base, White LEDThio-functionalized 3-cyanopyridine researchgate.net

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives of this compound can introduce chiral centers, making stereochemistry a critical consideration. Chirality can arise from substitutions on the azetidine ring or on substituents attached to the aminopyridine moiety. Controlling the stereochemical outcome of these reactions is essential, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles.

The synthesis of enantioenriched C2-substituted azetidines is a key challenge. acs.org A general and scalable approach utilizes chiral tert-butanesulfinamides as chiral auxiliaries. acs.org This method involves the condensation of a 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization to yield the C2-substituted azetidine with high diastereoselectivity. acs.org The use of either the (R)- or (S)-sulfinamide allows access to either enantiomer of the final product. acs.org

Another strategy involves the stereoselective functionalization of a pre-existing chiral building block. For instance, highly stereoselective directed reactions can be performed on commercially available enantiomerically pure (2R)-hydroxymethylaziridine. nih.gov While starting from an aziridine, the principles of using directing groups and chelation-controlled transition states to achieve high stereoselectivity are applicable to the synthesis of complex azetidine derivatives. nih.gov For example, the addition of a nucleophile can be directed by a Lewis acid like ZnBr₂ to achieve a specific stereochemical outcome. nih.gov

The synthesis of polysubstituted azetidines with multiple chiral centers requires diastereospecific methods. One such method involves the cyclization of 1,3-amino alcohols, which can be prepared with high stereocontrol using techniques like the proline-mediated, asymmetric, three-component Mannich reaction. acs.org The subsequent cyclization to form the azetidine ring proceeds with retention of the stereochemistry of the starting amino alcohol. acs.org

Table 2: Methods for Stereoselective Synthesis of Chiral Azetidine Derivatives

Methodology Key Reagents/Features Stereochemical Control Outcome Reference
Chiral Auxiliary(R)- or (S)-tert-ButanesulfinamideDiastereoselective organometallic addition and intramolecular substitution.Enantioenriched C2-substituted azetidines. acs.org
Directed AdditionChiral aziridine-2-carboxaldehyde, Lewis Acid (e.g., ZnBr₂)Chelation-controlled transition state directs the approach of the nucleophile.Single anti-addition product isomer. nih.gov
Diastereospecific CyclizationEnantiomerically pure 1,3-amino alcoholsCyclization reaction proceeds with retention of existing stereocenters.Enantiomerically pure polysubstituted azetidines. acs.org

Libraries of Analogue Compounds for Research Screening

The development of focused libraries of analogues based on the this compound scaffold is a powerful strategy for hit identification and lead optimization in drug discovery. spirochem.comenamine.net The aminopyridine motif is a well-established "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors, as it can mimic the hinge-binding interactions of ATP. nih.govbiorxiv.orgnih.gov

The design of such libraries involves systematically varying substituents at multiple positions on the core scaffold to explore the chemical space around the initial hit. For the this compound scaffold, key points of diversification include:

The 2-amino group: Introduction of various alkyl and acyl groups as described in section 6.2.3.

The pyridine ring: Substitution at the C3, C4, and C6 positions with different functional groups (e.g., halogens, alkyls, aryls) to modulate electronic properties and steric profile.

The azetidine ring: Introduction of substituents at the C2, C3, and C4 positions of the azetidine ring to probe the binding pocket for additional interactions.

Parallel synthesis is the primary engine for generating these libraries, allowing for the rapid production of hundreds to thousands of discrete compounds. spirochem.comenamine.net This can be done in multi-well plate formats, either in solution-phase or on solid-phase. spirochem.comnih.gov The "split-and-pool" or "split-and-mix" method is another combinatorial technique used to generate large libraries of compounds, often as mixtures that can be deconvoluted upon hit identification. uniroma1.it

Modern library synthesis leverages a wide range of robust chemical reactions that can be performed in parallel, including standard transformations like amidation and reductive amination, as well as transition metal-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings. enamine.net These methods allow for the efficient decoration of a central scaffold with a diverse set of building blocks. enamine.net For example, a library could be constructed by taking the core this compound and performing parallel N-acylations with a set of diverse carboxylic acids, followed by a Suzuki coupling at a pre-functionalized position on the pyridine ring with a library of boronic acids.

Table 3: Illustrative Design of a Research Screening Library Based on this compound

Scaffold Position R¹ (at 2-Amine) R² (at Pyridine C4) R³ (at Azetidine C3)
Variation 1 -H-H-H (Parent Compound)
Variation 2 -COCH₃ (Acetyl)-Cl-OH
Variation 3 -CH₂-Ph (Benzyl)-F-CH₃
Variation 4 -SO₂-Ph (Benzenesulfonyl)-OCH₃-Ph
Variation 5 -CO-(4-fluorophenyl)-CN-CH₂OH

This systematic approach allows for a comprehensive exploration of the structure-activity relationships, enabling the identification of compounds with improved potency, selectivity, and drug-like properties for further development. nih.gov

Vii. Potential Chemical Applications in Research and Material Science Excluding Clinical/biological Activity Details

Building Block for Complex Molecule Synthesis

The presence of multiple reactive sites within 5-(Azetidin-1-yl)pyridin-2-amine, including the amino group, the pyridine (B92270) nitrogen, and the azetidine (B1206935) ring, positions it as a valuable building block for the synthesis of more complex molecular architectures.

The 2-aminopyridine (B139424) scaffold is a well-established precursor for the synthesis of a variety of fused heterocyclic systems. For instance, 2-aminopyridine derivatives can undergo cyclization reactions to form a range of bicyclic and polycyclic compounds. nih.gov While specific examples involving this compound are not extensively documented, the inherent reactivity of the 2-aminopyridine moiety suggests its potential in constructing advanced heterocyclic systems. For example, N-aryl-3-alkylideneazetidines have been shown to undergo silver-promoted oxidative cascade reactions with carboxylic acids to yield functionalized fused pyridines. researchgate.net This suggests that the azetidine ring in this compound could potentially participate in or influence ring-forming reactions, leading to novel and complex heterocyclic structures. The synthesis of such systems is of great interest due to their diverse applications in various fields of chemistry.

The 2-aminopyridine motif is known to participate in the formation of ordered supramolecular structures through hydrogen bonding. Current time information in Bangalore, IN.researchgate.net The N-H protons of the amino group can act as hydrogen bond donors, while the pyridine nitrogen and the amino nitrogen can act as hydrogen bond acceptors. This self-complementary hydrogen-bonding capability allows 2-aminopyridine derivatives to form one-, two-, or three-dimensional networks. Current time information in Bangalore, IN. The specific conformation (Z or E) of the aminopyridine unit can dictate the resulting hydrogen-bonding pattern, leading to either dimeric motifs or extended catemer structures. Current time information in Bangalore, IN.researchgate.net In the context of this compound, the azetidine substituent could influence the packing and dimensionality of these supramolecular assemblies, potentially leading to novel materials with tailored properties. Furthermore, protonated 2-aminopyridinium cations have been shown to act as "glue" linking polyanions in organic-inorganic hybrid materials, forming ordered two-dimensional arrangements through strong hydrogen bonds and electrostatic interactions. nih.gov

Ligand Design in Catalysis

The presence of two nitrogen donor atoms in this compound, one on the pyridine ring and one in the exocyclic amino group, makes it a potential bidentate ligand for metal ions. This characteristic is crucial for its application in catalysis.

Chiral ligands are essential for enantioselective catalysis, a cornerstone of modern synthetic chemistry. nih.govnih.govnumberanalytics.comsigmaaldrich.com Azetidine derivatives, particularly chiral azetidines, have been explored as ligands in asymmetric catalysis. chemenu.com The rigidity of the four-membered ring can impart a well-defined stereochemical environment around a metal center, which is crucial for achieving high enantioselectivity. While there are no specific reports on the use of this compound as a chiral ligand, its structure provides a basis for the design of new chiral ligands. By introducing chirality into the azetidine ring or by further functionalization, it is conceivable to develop novel chiral ligands based on this scaffold for a range of asymmetric transformations. The development of new classes of chiral ligands remains a significant area of research. mdpi.com

2-Aminopyridine and its derivatives are versatile ligands capable of coordinating to a wide range of transition metals. researchgate.netpvpcollegepatoda.org They can act as monodentate ligands, typically coordinating through the pyridine nitrogen, or as bidentate ligands, chelating through both the pyridine and the amino nitrogen atoms. pvpcollegepatoda.orgresearchgate.net The resulting metal complexes have diverse structures and applications. For instance, trimetallic complexes and extended metal-atom chains have been synthesized using polypyridylamine ligands. researchgate.net The coordination of 2-aminopyridine derivatives to metals like zinc, nickel, and copper has been studied, revealing a variety of coordination modes and resulting geometries, including distorted octahedral and square pyramidal structures. researchgate.netnih.gov The 5-(azetidin-1-yl) substituent in this compound could sterically and electronically influence the coordination properties of the 2-aminopyridine core, potentially leading to complexes with unique catalytic activities or material properties.

Materials Science Applications (e.g., polymer chemistry, optoelectronics)

The unique combination of the azetidine and aminopyridine moieties in this compound suggests its potential utility in the development of new materials with interesting properties.

The ring strain of azetidines makes them suitable monomers for ring-opening polymerization, leading to the formation of polyamines. rsc.org Both cationic and anionic ring-opening polymerization methods have been employed for azetidine derivatives. rsc.org The resulting polymers, such as poly(trimethylenimine), have applications in areas like CO2 capture and as coatings. rsc.org The presence of the pyridine unit in this compound could introduce additional functionalities into the resulting polymer, potentially leading to materials with unique electronic or coordination properties.

Furthermore, aminopyridine derivatives have been investigated for their fluorescent and optoelectronic properties. mdpi.com Unsubstituted 2-aminopyridine exhibits a high quantum yield, making it a promising scaffold for fluorescent probes. mdpi.com The photophysical properties of aminopyridine derivatives can be tuned by modifying the substituents on the pyridine ring and the amino group. mdpi.com The introduction of an azetidine group, as in this compound, could modulate the electronic structure and thus the absorption and emission characteristics of the molecule. Azetidine-containing fluorophores have been shown to exhibit enhanced performance, including improved brightness and photostability. researchgate.netacs.org This suggests that polymers or materials incorporating the this compound unit could have potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). rsc.orgmdpi.com

Monomer for Polymer Synthesis

There are no available scientific reports on the use of this compound as a monomer for polymer synthesis. The bifunctional nature of the molecule, containing a secondary amine within the azetidine ring and a primary aminopyridine moiety, theoretically suggests potential for polycondensation or other polymerization reactions. However, no studies have been published that demonstrate or characterize such polymers.

Components in Functional Materials Research

No research has been identified that incorporates this compound as a component in the development of functional materials. This includes areas such as coordination polymers, organic electronics, or porous materials where pyridine and amine functionalities are often utilized.

Viii. Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The chemical industry is increasingly focusing on "green chemistry" to minimize environmental impact. nih.govresearchgate.netresearcher.lifeacs.org For the synthesis of 5-(Azetidin-1-yl)pyridin-2-amine and other pyridine (B92270) derivatives, this involves several key strategies:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus reducing waste. patsnap.com

Use of Renewable Feedstocks: Exploring the use of biomass or other renewable resources as starting materials.

Catalysis: Employing catalysts to enable reactions to occur under milder conditions with higher selectivity, thereby reducing energy consumption and by-product formation. acs.orgbhu.ac.in This includes the use of reusable catalysts to further enhance sustainability.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. researchgate.net

Energy Efficiency: Developing synthetic methods that require less energy, for example, by utilizing microwave-assisted synthesis which can significantly shorten reaction times and improve yields. nih.govacs.org

Integration with Flow Chemistry and Automation

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of this compound. mdpi.comnih.gov These benefits include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow systems allows for precise temperature control and efficient mixing, leading to more consistent product quality.

Increased Efficiency and Scalability: Flow chemistry enables rapid reaction optimization and straightforward scaling up of production without the need for extensive redevelopment. mdpi.com

Automation: The integration of automated systems allows for continuous operation, real-time monitoring, and data logging, leading to improved process control and reproducibility.

The synthesis of various heterocyclic compounds, including precursors to important pharmaceuticals, has been successfully demonstrated using flow chemistry, highlighting its potential for the production of aminopyridines. mdpi.comuc.pt

Advanced Characterization Techniques for Dynamic Processes

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced, in-situ analytical techniques are being increasingly employed to monitor the synthesis of pyridine derivatives in real-time. rsc.orgwikipedia.org

Operando Spectroscopy: This powerful methodology involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions. wikipedia.orgacs.orgrsc.org Techniques such as operando UV-Vis, NMR, and Raman spectroscopy can provide detailed information about reaction intermediates, catalyst behavior, and reaction kinetics. rsc.orgwikipedia.orgrsc.orgnih.govresearchgate.net

In-situ Monitoring: Real-time monitoring of reaction parameters such as temperature, pressure, and concentration of reactants and products allows for a deeper understanding of the reaction dynamics. rsc.orgnih.govresearchgate.net This information is invaluable for optimizing reaction conditions and ensuring consistent product quality.

These advanced techniques provide a window into the dynamic processes of a chemical reaction, enabling chemists to gain a more comprehensive understanding of the underlying mechanisms.

Exploration of Novel Reactivity Pathways

The pyridine ring is a versatile scaffold, and exploring new ways to functionalize it is a key area of research. researchgate.netnih.gov For this compound, this could involve:

C-H Functionalization: Developing methods for the direct functionalization of carbon-hydrogen bonds on the pyridine ring is a highly sought-after goal in organic synthesis as it avoids the need for pre-functionalized starting materials. researchgate.netnih.gov

Novel Cyclization Strategies: The development of new and efficient methods for constructing the pyridine ring itself is an ongoing area of research. mdpi.comorganic-chemistry.orgnih.gov

Reactions with Novel Reagents: Investigating the reactivity of this compound with a wider range of reagents could lead to the discovery of new and useful transformations. For instance, reactions with halogens and interhalogens have been shown to result in versatile chemical and structural behavior in other aminopyridines. acs.org

The discovery of new reactivity pathways will expand the synthetic utility of this compound and open up possibilities for the creation of novel and complex molecules.

Computational Chemistry in Predictive Design and Reaction Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. tandfonline.comtandfonline.comresearchgate.netnih.gov In the context of this compound, computational methods can be used to:

Predict Reaction Outcomes: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, predict the stability of intermediates and transition states, and ultimately forecast the outcome of a reaction. tandfonline.comresearchgate.netnih.govresearchgate.net

Design Novel Catalysts: Computational screening can be used to identify promising new catalysts for the synthesis of pyridine derivatives, accelerating the discovery process.

Understand Structure-Property Relationships: By calculating various molecular properties, computational chemistry can help to establish relationships between the structure of a molecule and its chemical and physical properties. tandfonline.comresearchgate.net

Predictive Modeling with Machine Learning: Machine learning algorithms can be trained on large datasets of chemical reactions to develop predictive models for various transformations, such as N-dealkylation of amines. mdpi.comnih.gov These models can then be used for high-throughput screening of new compounds. mdpi.comnih.gov

The synergy between computational and experimental chemistry is a powerful driver of innovation, enabling the more rapid and efficient discovery and development of new chemical entities and processes. nih.gov

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5-(Azetidin-1-yl)pyridin-2-amine
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5-(Azetidin-1-yl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.